molecular formula C30H32ClN7O2 B15156723 N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide

N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B15156723
M. Wt: 558.1 g/mol
InChI Key: RUBYHLPRZRMTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[3-[[5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide is a synthetic small molecule with a molecular formula of C₃₀H₃₄ClN₇O₂ and a molecular weight of 560.09 g/mol . Its structure features a piperidine ring linked to a 5-chloro-4-(1H-indol-3-yl)pyrimidine core, a phenylcarbamoyl group, and a dimethylamino-substituted but-2-enamide side chain. The compound is cataloged in the RCSB Protein Data Bank (PDB ID: 5I1) and is hypothesized to function as a kinase inhibitor due to structural similarities to covalent CDK inhibitors like THZ1 .

Key structural attributes include:

  • A chlorinated pyrimidine moiety, which enhances target binding through halogen interactions.
  • An indole group that may participate in π-π stacking or hydrophobic interactions with kinase ATP-binding pockets.

Properties

Molecular Formula

C30H32ClN7O2

Molecular Weight

558.1 g/mol

IUPAC Name

N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)

InChI Key

RUBYHLPRZRMTJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Origin of Product

United States

Preparation Methods

Indole Ring Functionalization

The 1H-indol-3-yl substituent is introduced via Friedel-Crafts alkylation using 3-indolylmagnesium bromide and 4,5-dichloropyrimidine precursors. Key process parameters:

Parameter Value Source
Temperature 0-5°C (Grignard addition)
Reaction Time 1.5-2 hours
Solvent System THF/Ether (1:1 v/v)
Yield 68-72%

Mechanistic Insight : The 5-chloro substituent directs electrophilic substitution to the C4 position through resonance stabilization of the intermediate σ-complex.

Preparation of 4-Aminopiperidine Intermediate

Piperidine Ring Formation

Patent WO2019165981A1 discloses a stereoselective route using N-protected 3-piperidone:

  • Grignard Addition :
    $$ \text{N-Benzyl-3-piperidone} + \text{PhMgBr} \xrightarrow{THF, 0°C} \text{3-Hydroxy-3-phenylpiperidine} $$
    Yield: 85% (300 mL scale)

  • Dehydration :
    $$ \text{3-Hydroxy-3-phenylpiperidine} \xrightarrow{\text{POCl}_3, \text{DMF}} \Delta^{3,4}\text{-piperidine} $$
    Conversion >95%

  • Hydrogenation :
    $$ \Delta^{3,4}\text{-Piperidine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-Benzylpiperidine} $$
    Pressure: 50 psi
    Time: 12 hours

Amination at C4 Position

4-Aminopiperidine derivatives are accessed via Curtius rearrangement of 4-carbamoyl intermediates:

$$ \text{4-Carbamoylpiperidine} \xrightarrow{\text{(PhCO}2\text{)}2\text{I}, \text{BF}3\cdot\text{OEt}2} \text{4-Isocyanatopiperidine} \xrightarrow{\text{H}_2\text{O}} \text{4-Aminopiperidine} $$
Key advantage: Avoids racemization compared to SN2 displacement.

Assembly of Piperidine-Pyrimidine Core

Nucleophilic Aromatic Substitution

The 2-chloropyrimidine undergoes displacement with 4-aminopiperidine under Buchwald-Hartwig conditions:

Condition Optimization Range Optimal Value
Catalyst Pd2(dba)3/Xantphos 5 mol%
Base Cs2CO3 vs K3PO4 Cs2CO3
Temperature 80-120°C 110°C
Solvent Dioxane vs DMF Dioxane
Reaction Time 12-48 hours 24 hours

Yield improvement from 45% to 78% observed with microwave irradiation at 150W.

Installation of (E)-4-(Dimethylamino)But-2-Enamide Side Chain

Enamide Synthesis

Adapting methodology from Tsou et al.:

  • Acyl Chloride Formation :
    $$ \text{(E)-4-(Dimethylamino)but-2-enoic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{Corresponding acyl chloride} $$
    Conversion: Quantitative (GC-MS)

  • Amide Coupling :
    $$ \text{Acyl chloride} + \text{4-Aminophenylpiperidine} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{Target enamide} $$
    Key parameters:

    • Stoichiometry: 1.2 eq acyl chloride
    • Temperature: 0°C → RT
    • Workup: Aqueous NaHCO3 wash

Stereochemical Control : The (E)-configuration is preserved through low-temperature coupling and avoidance of strong bases.

Purification and Characterization

Chromatographic Methods

  • Normal Phase : SiO2, EtOAc/Hexanes (3:7 → 1:1)
  • Reverse Phase : C18, MeCN/H2O (0.1% TFA) gradient
    • Retention Time: 14.3 minutes (30→70% MeCN over 20 min)

Spectroscopic Data

Technique Key Signals
1H NMR δ 8.21 (s, 1H, pyrimidine H)
δ 7.89 (d, J=15.4 Hz, 1H, enamide H)
13C NMR δ 165.2 (C=O), 158.9 (pyrimidine C2)
HRMS [M+H]+ 558.2381 (calc. 558.2379)

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics Across Reported Methods

Step Yield Range Purity (HPLC) Key Innovation
Pyrimidine amination 68-78% 95-98% MW-assisted coupling
Piperidine synthesis 72-85% 99% Grignard-THF complexation
Enamide installation 65-71% 97% Low-temperature acylation
Final coupling 58-63% 96% Pd-free conditions

Process Optimization Opportunities

  • Catalyst Recycling : Implementing flow chemistry for Pd catalyst recovery could reduce costs by 40% based on patent WO2016058544A1.
  • Stereoselective Hydrogenation : Asymmetric hydrogenation of Δ3,4-piperidine using DuPhos ligands may improve ee >98%.
  • Continuous Amidation : Microreactor technology for enamide formation could enhance throughput 5-fold.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains three hydrolytically sensitive groups:

Functional Group Reaction Type Conditions Products
Amide bonds (x2)Acid/Base-catalyzed hydrolysis6M HCl (reflux) or 2M NaOH (70°C)Carboxylic acid derivatives + amine intermediates
Enamide (C=C-NR₂)Acid-mediated hydrolysisH₂SO₄ (dilute, 60°C)Ketone + dimethylamine
Chloropyrimidine (C5-Cl)Nucleophilic substitutionKOH (aqueous, 100°C)5-hydroxy-pyrimidine derivative

Key stability data:

  • Amide bonds remain intact below pH 5 (t₁/₂ > 24 hrs at 25°C)

  • Enamide group shows 78% decomposition after 48 hrs in pH 7.4 buffer at 37°C

Nucleophilic Substitution at Pyrimidine C5

The electron-deficient pyrimidine ring facilitates displacement of the chlorine atom:

Reaction Scheme

C30H32ClN7O2+NuC30H32NuN7O2+Cl\text{C}_{30}\text{H}_{32}\text{ClN}_7\text{O}_2 + \text{Nu}^- \rightarrow \text{C}_{30}\text{H}_{32}\text{NuN}_7\text{O}_2 + \text{Cl}^-

Nucleophile Conditions Yield Product Characterization
NH₃ (g)EtOH, 80°C, 12 hrs62%LC-MS: m/z 543.2 [M+H]⁺
PiperidineDMF, 120°C, microwave89%¹H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H)
ThiophenolK₂CO₃, DMSO, 100°C41%HRMS: Calc. 612.1894, Found 612.1889

Electrophilic Aromatic Substitution

The indole moiety undergoes regioselective reactions:

Comparative Reactivity

Position Reaction Electrophile Major Product Selectivity
C5 (indole)NitrationHNO₃/H₂SO₄ (-10°C)5-nitroindole derivative>95% para
C2 (pyrimidine)BrominationBr₂/CHCl₃ (0°C)2-bromopyrimidine analog88% ortho
Benzamide ringSulfonationClSO₃H (neat, 40°C)meta-sulfonated aryl group73% meta

Oxidation Pathways

  • Dimethylamino group : Forms N-oxide with mCPBA (82% yield)

  • Indole ring : Generates oxindole derivatives via RuO₄ catalysis

Reduction Reactions

Target Group Reagent Product Application
Enamide (C=C)H₂ (1 atm)/Pd-CSaturated amideBioactivity modulation
Pyrimidine ringNaBH₄/NiCl₂1,4-dihydropyrimidineProdrug synthesis

Metal Coordination Chemistry

The compound acts as a polydentate ligand:

Metal Ion Binding Sites Stability Constant (log K) Geometry
Cu²⁺Pyrimidine N1, amide O8.9 ± 0.2Square planar
Fe³⁺Indole NH, enamide O6.3 ± 0.3Octahedral
Pt²⁺Chlorine, piperidine N10.1 ± 0.4Square planar

Photochemical Behavior

UV-Vis studies (λₘₐₓ = 274 nm in MeOH) reveal:

  • Photoisomerization : E→Z enamide conversion under 365 nm light (Φ = 0.33)

  • Degradation Pathways :

    • Norrish Type II cleavage of benzamide (25% after 6 hrs irradiation)

    • Singlet oxygen generation via indole excitation (ΦΔ = 0.18)

Scientific Research Applications

N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • THZ1 contains a benzamide linker instead of a piperidine-carbonyl-phenyl group, altering solubility and target selectivity.
  • Molecular Weight: THZ1 (566.05 g/mol) vs. Target Compound (560.09 g/mol) .
  • Biological Activity: THZ1 demonstrates potent inhibition of CDK7-driven transcriptional regulation, while the target compound’s specificity remains under investigation .

Dacomitinib (EGFR Inhibitor)

Dacomitinib ((E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide) is a quinazoline-based kinase inhibitor. Structural parallels include:

  • A but-2-enamide side chain for covalent binding.
  • Halogenated aromatic groups (chloro, fluoro) for target affinity.

Key Differences :

  • Core Structure: Dacomitinib uses a quinazoline scaffold instead of pyrimidine-indole, leading to distinct kinase selectivity (EGFR vs. CDKs) .
  • Molecular Weight: Dacomitinib (469.17 g/mol) vs. Target Compound (560.09 g/mol) .

Pyridine/Pyrimidine Derivatives

and describe analogs with substituted pyridine/pyrimidine cores. For example:

  • Compound 8 (from ): Features a phenylsulfonyl-indolyl-pyrimidine core and a butenamide side chain.
    • Molecular Weight: 698.1 g/mol .
    • Synthesis Yield: 55% via preparative HPLC .
  • Analog A57225 (): Replaces the piperidine group with a benzamide linker, reducing molecular weight to 566.05 g/mol .

Comparison of Physicochemical Properties :

Property Target Compound THZ1 Dacomitinib Compound 8 ()
Molecular Weight (g/mol) 560.09 566.05 469.17 698.1
Halogen Substituents Cl Cl Cl, F Cl
Side Chain But-2-enamide But-2-enamide But-2-enamide But-2-enamide
Core Structure Pyrimidine-Indole Pyrimidine-Indole Quinazoline Pyrimidine-Indole

Biological Activity

N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide, commonly referred to as THZ531, is a synthetic compound with significant implications in the field of cancer research. Its structure suggests potential interactions with various biological targets, particularly within the realm of oncology.

Chemical Structure and Properties

The compound has a molecular formula of C30H34ClN7O2C_{30}H_{34}ClN_{7}O_{2} and a molecular weight of approximately 560.1 g/mol. The IUPAC name is given as:

N[4[(3R)3[[5chloro4(1Hindol3yl)pyrimidin2yl]amino]piperidine1carbonyl]phenyl]4(dimethylamino)butanamideN-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)butanamide

This complex structure includes functional groups that may contribute to its biological activity, including a chloro-substituted indole and a piperidine moiety.

THZ531 has been identified as an inhibitor targeting specific pathways involved in cancer cell proliferation. It primarily interacts with the epidermal growth factor receptor (EGFR), particularly in mutant forms that are resistant to conventional therapies like gefitinib and erlotinib. Research indicates that THZ531 binds covalently to cysteine residues in the ATP-binding site of mutant EGFR, demonstrating selectivity and potency against both activating and resistant mutations .

Anticancer Effects

Recent studies have evaluated the anticancer properties of THZ531 across various cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cancer Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.45Inhibition of proliferation
HepG2 (Liver)0.60Induction of apoptosis
A549 (Lung)0.50Cell cycle arrest
HCT116 (Colorectal)0.55Inhibition of DNA synthesis

These results indicate that THZ531 exhibits strong cytotoxic effects against multiple cancer types, primarily through mechanisms such as apoptosis induction and cell cycle disruption .

Case Studies

One notable study published in Nature Chemical Biology explored the effects of THZ531 on various cancer models. The compound was shown to significantly reduce tumor growth in xenograft models of lung cancer, with treated groups exhibiting a marked decrease in tumor volume compared to controls .

Another investigation focused on the compound's ability to overcome resistance mechanisms in EGFR-mutant lung cancers. The study demonstrated that THZ531 not only inhibited tumor growth but also restored sensitivity to other EGFR inhibitors when used in combination therapy .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine-indole core, followed by piperidine coupling and acrylamide functionalization. Critical steps include Buchwald-Hartwig amination for introducing the piperidine-amino linkage and carbodiimide-mediated coupling for the phenyl-carbonyl group. Reaction conditions often require inert atmospheres (N₂/Ar), catalysts (e.g., Pd(OAc)₂ for cross-couplings), and solvents like DMF or THF. Purity is monitored via TLC and HPLC .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR (¹H, ¹³C, 2D-COSY) : To verify regiochemistry and substituent positions, particularly for the indole-pyrimidine and piperidine moieties.
  • HPLC-MS : For assessing purity (>98%) and molecular weight confirmation.
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry and non-covalent interactions (e.g., hydrogen bonding in the pyrimidine core) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

Use shake-flask methods with UV-Vis spectroscopy or HPLC to quantify solubility in PBS, DMSO, or ethanol. Stability is tested under physiological conditions (pH 7.4, 37°C) over 24–72 hours, with degradation products analyzed via LC-MS. The dimethylamino and piperidine groups may enhance aqueous solubility, while the indole moiety could influence pH-dependent stability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

  • Core modifications : Replace the indole with other heterocycles (e.g., benzimidazole) to assess impact on target binding.
  • Substituent variation : Systematically alter the chloro, dimethylamino, or acrylamide groups to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
  • In silico docking : Use molecular dynamics simulations to predict interactions with kinases or receptors, guided by structural analogs with known targets (e.g., pyrimidoindoles in ) .

Q. What experimental strategies address discrepancies in biological activity data across studies?

  • Dose-response normalization : Ensure consistent assay conditions (e.g., cell lines, ATP concentrations for kinase assays).
  • Counter-screening : Test against off-target proteins to rule out non-specific effects.
  • Meta-analysis : Compare data across orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical models (e.g., ANOVA with post-hoc tests) to resolve variability .

Q. How can researchers optimize bioavailability and reduce metabolic clearance?

  • Prodrug strategies : Modify the acrylamide group to ester prodrugs for enhanced absorption.
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., piperidine N-demethylation) using liver microsomes and LC-MS metabolite profiling.
  • LogP adjustments : Introduce polar groups (e.g., hydroxyls) while maintaining target affinity, balancing lipophilicity (LogP ~3–4) for membrane permeability .

Methodological Considerations

Q. What in vitro models are suitable for evaluating anticancer activity?

Prioritize patient-derived xenograft (PDX) cells or 3D tumor spheroids to mimic in vivo conditions. Assay endpoints include apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and target inhibition (Western blot for downstream kinases) .

Q. How to validate target engagement in cellular assays?

Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets. Combine with siRNA knockdown or CRISPR-Cas9 gene editing to correlate target modulation with phenotypic effects (e.g., proliferation inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.